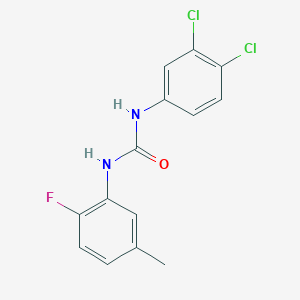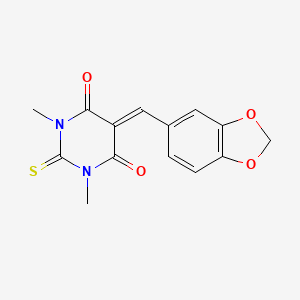![molecular formula C22H20N4O2 B5696580 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide, also known as BPC 157, is a peptide that has been extensively studied for its potential therapeutic properties. It is a synthetic peptide derived from a protein found in the gastric juice of humans. BPC 157 has been shown to have anti-inflammatory, wound healing, and tissue regeneration properties.
作用机制
The exact mechanism of action of 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 is not fully understood. It is believed that this compound 157 may act on the nitric oxide system, which plays a role in tissue repair and regeneration. This compound 157 may also modulate the activity of growth factors and cytokines, which are involved in wound healing and tissue regeneration.
Biochemical and Physiological Effects
This compound 157 has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of collagen, which is important for wound healing and tissue regeneration. This compound 157 has also been shown to increase blood vessel formation, which can promote tissue regeneration. Additionally, this compound 157 has been shown to have anti-inflammatory properties and may reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 in lab experiments is that it has been extensively studied in animal models and has shown promising results. Additionally, this compound 157 is relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of using this compound 157 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
未来方向
There are a number of future directions for research on 3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157. One area of research is the potential use of this compound 157 in the treatment of inflammatory bowel disease. Additionally, this compound 157 may have potential applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Further research is also needed to understand the mechanism of action of this compound 157 and to identify potential therapeutic targets.
合成方法
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the use of a resin-bound amino acid that is sequentially added to the growing peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学研究应用
3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide 157 has been extensively studied in animal models for its potential therapeutic properties. It has been shown to have a protective effect on the gastrointestinal tract, promote wound healing, and enhance tissue regeneration. This compound 157 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease.
属性
IUPAC Name |
N-[(E)-[4-oxo-4-(pyridin-3-ylamino)butan-2-ylidene]amino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-16(14-21(27)24-20-8-5-13-23-15-20)25-26-22(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,24,27)(H,26,28)/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWCOZDPXJCKHP-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide](/img/structure/B5696502.png)
![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5696514.png)


![3-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl acetate](/img/structure/B5696542.png)
![N-[4-(benzyloxy)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5696552.png)
![2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5696573.png)

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696581.png)
![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)